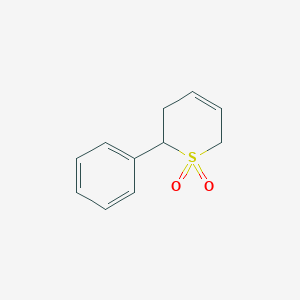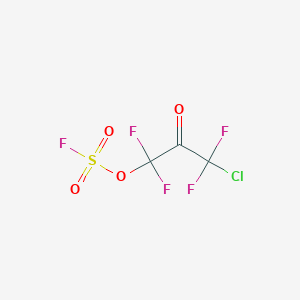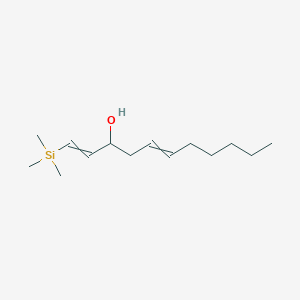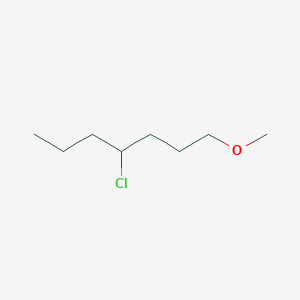
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester typically involves the reaction of L-cysteine with 2-bromo-2-phenylethyl bromide in the presence of a base. The resulting product is then acetylated and esterified to obtain the final compound. The reaction conditions may include:
- Solvent: Common solvents like ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromo-2-phenylethyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
Uniqueness
N-Acetyl-S-(2-bromo-2-phenylethyl)-L-cysteine methyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
109621-21-8 |
|---|---|
Fórmula molecular |
C16H22BrNO2S |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-[(2R)-1-(2-bromo-2-phenylethyl)sulfanyl-3-methoxybut-3-en-2-yl]propanamide |
InChI |
InChI=1S/C16H22BrNO2S/c1-4-16(19)18-15(12(2)20-3)11-21-10-14(17)13-8-6-5-7-9-13/h5-9,14-15H,2,4,10-11H2,1,3H3,(H,18,19)/t14?,15-/m0/s1 |
Clave InChI |
XBGIJNKHVHUXPT-LOACHALJSA-N |
SMILES isomérico |
CCC(=O)N[C@@H](CSCC(C1=CC=CC=C1)Br)C(=C)OC |
SMILES canónico |
CCC(=O)NC(CSCC(C1=CC=CC=C1)Br)C(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)

![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)



![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)



![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



